15S-HETrE

Descripción

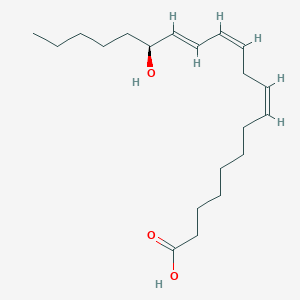

Structure

3D Structure

Propiedades

Número CAS |

13-16-1 |

|---|---|

Fórmula molecular |

C20H34O3 |

Peso molecular |

322.5 g/mol |

Nombre IUPAC |

(8Z,11Z,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m0/s1 |

Clave InChI |

IUKXMNDGTWTNTP-OAHXIXLCSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of 15s Hydroxy 8z,11z,13e Eicosatrienoic Acid

Endogenous Formation from Dihomo-γ-Linolenic Acid (DGLA)

15S-HETrE is endogenously synthesized from its precursor, Dihomo-γ-Linolenic Acid (DGLA). nih.govresearchgate.net DGLA is an omega-6 fatty acid found in mammals, positioned at a critical juncture in fatty acid metabolism. nih.gov It is produced from the elongation of γ-linolenic acid (GLA). wikipedia.org While a portion of DGLA can be further converted to arachidonic acid (AA), this conversion is limited in many cell types, leading to the accumulation and subsequent metabolism of DGLA through alternative pathways. nih.govnih.gov

The primary enzymatic pathway for the conversion of DGLA to this compound is mediated by the 15-lipoxygenase (15-LOX) enzyme. nih.govnih.gov Lipoxygenases are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. koreascience.kr In this specific reaction, 15-LOX acts on DGLA to produce this compound. researchgate.netnih.gov This conversion has been observed in various cell types, including neutrophils and macrophage/monocytes. nih.govnih.gov The formation of this compound is a key metabolic fate for DGLA, alongside its conversion into series-1 prostaglandins (B1171923) via the cyclooxygenase (COX) pathway. nih.govresearchgate.net

| Substrate | Enzyme | Product | Reference |

|---|---|---|---|

| Dihomo-γ-Linolenic Acid (DGLA) | 15-Lipoxygenase (15-LOX) | 15S-hydroxy-8Z,11Z,13E-eicosatrienoic Acid (this compound) | nih.govresearchgate.netnih.gov |

Relationship to Arachidonic Acid Metabolism and 15S-HETE (Eicosatetraenoic Acid) Formation

The biosynthesis of this compound from DGLA is closely related to the metabolism of arachidonic acid (AA), another major omega-6 fatty acid. healthmatters.io DGLA and AA often serve as competing substrates for the same metabolic enzymes, including cyclooxygenases and lipoxygenases. healthmatters.io This competition is significant because the resulting products can have different biological activities. nih.gov The metabolism of AA by 15-lipoxygenases leads to the formation of 15S-hydroxyeicosatetraenoic acid (15S-HETE), a structural analog of this compound. nih.govwikipedia.org

The formation of 15S-HETE from arachidonic acid is a well-documented pathway. wikipedia.orgnih.gov The primary enzymes responsible are 15-lipoxygenases, which convert AA into an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). nih.govwikipedia.org This intermediate is then rapidly reduced to the more stable 15S-HETE. wikipedia.org This conversion occurs in numerous cell types, including human eosinophils, epithelial cells, and macrophages. nih.govpnas.org While lipoxygenases are the main pathway, small amounts of 15-HETE can also be generated by cyclooxygenase (COX) enzymes and cytochrome P450s. nih.govwikipedia.org

| Precursor Substrate | Primary Enzyme | Hydroxylated Product | Reference |

|---|---|---|---|

| Dihomo-γ-Linolenic Acid (DGLA) | 15-Lipoxygenase | This compound | nih.govnih.gov |

| Arachidonic Acid (AA) | 15-Lipoxygenase | 15S-HETE | nih.govwikipedia.org |

In humans, two distinct 15-lipoxygenase isoenzymes have been identified: 15-lipoxygenase-1 (15-LO-1) and 15-lipoxygenase-2 (15-LO-2). nih.govpnas.org These enzymes share the ability to oxygenate fatty acids at the 15th carbon but differ in their tissue distribution, substrate specificity, and product profiles. pnas.orgoxfordbiomed.com

15-Lipoxygenase-1, encoded by the ALOX15 gene, is highly expressed in cells such as eosinophils, reticulocytes, and macrophages. nih.govoxfordbiomed.com When acting on arachidonic acid, 15-LO-1 produces 15S-HpETE as its main product, which is then converted to 15S-HETE. nih.gov However, a notable characteristic of 15-LO-1 is its dual positional specificity, as it also forms a smaller amount (10-20%) of 12S-hydroxyeicosatetraenoic acid (12S-HETE). pnas.org Studies have shown that eosinophils, which primarily express 15-LO-1, can effectively metabolize DGLA, indicating this enzyme's role in this compound formation. nih.gov

15-Lipoxygenase-2, encoded by the ALOX15B gene, has a different tissue distribution, with expression found in the prostate, lungs, skin, and cornea. pnas.orgoxfordbiomed.com Unlike 15-LO-1, 15-LO-2 exhibits strict positional specificity when metabolizing arachidonic acid, exclusively forming 15S-HpETE (and subsequently 15S-HETE) with no detectable 12-HETE by-products. pnas.orgnih.gov Human neutrophils have been shown to express 15-LO-2 but not 15-LO-1. nih.gov These cells are also capable of metabolizing DGLA, suggesting that 15-LO-2 is also a key enzyme in the biosynthesis of this compound. nih.govnih.gov

| Feature | 15-Lipoxygenase-1 (15-LO-1) | 15-Lipoxygenase-2 (15-LO-2) | Reference |

|---|---|---|---|

| Gene | ALOX15 | ALOX15B | nih.gov |

| Primary Cell/Tissue Expression | Eosinophils, reticulocytes, macrophages | Prostate, lung, skin, cornea, neutrophils | nih.govpnas.orgnih.gov |

| Products from Arachidonic Acid (AA) | Primarily 15S-HETE, with 10-20% 12S-HETE | Exclusively 15S-HETE | nih.govpnas.org |

| Metabolizes DGLA | Yes (observed in eosinophils) | Yes (observed in neutrophils) | nih.gov |

Characterization of Overlapping and Distinct Enzymatic Systems

Involvement of Cytochrome P450 Enzymes (e.g., CYP2C19, CYP1A1, CYP1A2, CYP1B1, CYP2S1, CYP2J2)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including polyunsaturated fatty acids like arachidonic acid. researchgate.netnih.gov Several CYP isoforms are involved in the metabolism of arachidonic acid and its derivatives, leading to the formation of various hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.gov

Human and rat microsomal CYPs can metabolize arachidonic acid to a racemic mixture of 15-HETEs. wikipedia.org For instance, CYP2C19 is known to produce a mixture of 15(R,S)-HETEs, with the 15(R) stereoisomer being the predominant form (>90%). wikipedia.org

Other specific CYP enzymes also contribute to the metabolism of 15S-HETE precursors and related compounds:

CYP2S1: This enzyme can convert 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE), the precursor to 15S-HETE, directly to 15-oxo-ETE. nih.gov It has also been shown to be supported by fatty acid hydroperoxides like 15-HpETE in its metabolic activities. nih.gov

CYP1A1, CYP1A2, and CYP1B1: These enzymes are involved in the metabolism of various eicosanoids. colab.ws For example, they can metabolize 5S-HpETE to 5-oxo-ETE, highlighting their role in the broader network of oxylipin metabolism. wikipedia.org While their direct action on 15S-HETE is less characterized, their involvement in metabolizing structurally similar compounds suggests a potential role. nih.govnih.gov

CYP2J2: Primarily known as an epoxygenase, CYP2J2 metabolizes arachidonic acid to EETs. hyphadiscovery.comnih.gov It can also act as a hydroperoxide isomerase, converting 15-HpETE into 11-hydroxy-14,15-epoxyeicosatrienoic acid (11-H-14,15-EETA) and 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA) in vascular tissue. nih.gov

| CYP Isoform | Substrate | Primary Product(s) | Reference |

|---|---|---|---|

| CYP2C19 | Arachidonic Acid | 15(R,S)-HETEs | wikipedia.org |

| CYP2S1 | 15S-HpETE | 15-oxo-ETE | nih.gov |

| CYP1A1, CYP1A2, CYP1B1 | 5S-HpETE (related hydroperoxide) | 5-oxo-ETE | wikipedia.org |

| CYP2J2 | 15-HpETE | 11-H-14,15-EETA, 15-H-11,12-EETA | nih.gov |

Further Metabolism of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic Acid and Related Hydroxy Eicosanoids

Once formed, 15S-HETE is not an end-product but a key intermediate that can be further metabolized through several pathways, leading to a diverse range of bioactive lipids. wikipedia.org

Formation of Downstream Oxylipins

The hydroxyl group of 15S-HETE can be oxidized to a ketone, yielding oxo-eicosanoids.

15-oxo-ETE: 15S-HETE is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to 15-oxo-eicosatetraenoic acid (15-oxo-ETE). nih.govnih.gov This conversion has been confirmed in various cell types, including macrophages. nih.gov As mentioned earlier, cytochrome P450 enzymes, such as CYP2S1, can also form 15-oxo-ETE directly from 15S-HpETE. nih.gov

5-oxo-15S-HETE: This compound is a potent chemoattractant for eosinophils. nih.gov It can be formed through several pathways. One major route involves the initial conversion of arachidonic acid to 5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE), which is then oxidized to 5-oxo-15(S)-HETE. wikipedia.orgwikipedia.org Alternatively, 5-oxo-ETE can be metabolized by 15-lipoxygenase to form 5-oxo-15-HETE in cells like eosinophils. nih.govkarger.com

Additional oxygenation of 15S-HETE leads to the formation of dihydroxy fatty acids.

5,15-diHETE: 15S-HETE can be further metabolized by 5-lipoxygenase (ALOX5) to produce 5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE). wikipedia.orgwikipedia.org This pathway represents a key interaction between the 15-LOX and 5-LOX metabolic routes. researchgate.net

8,15-diHETEs: The enzyme 15-lipoxygenase-1 (15-LO-1) can also introduce a second hydroxyl group at the 8th carbon position, leading to the formation of 8,15-diHETEs. wikipedia.org The production of 8,15-diHETEs has been noted in cells with active 15-lipoxygenase pathways. nih.gov

Generation of Epoxy-Alcohol Metabolites (e.g., Hepoxilins, HEETAs)

The hydroperoxide precursor of 15S-HETE, 15S-HpETE, can be rearranged to form epoxy-alcohols.

Hepoxilins: While the 12-lipoxygenase pathway is the primary route for the synthesis of classic hepoxilins, novel hepoxilins can be produced via the 15-lipoxygenase pathway. nih.gov For example, 15-lipoxygenase-2 (ALOX15B) can convert arachidonic acid into 11(S)-hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),12(E)-eicosatrienoic acid and 13(R)-hydroxy-14(S),15(S)-epoxy-5(Z),8(Z),11(Z)-eicosatrienoic acid. wikipedia.org

HEETAs: In vascular tissue, 15-HpETE undergoes enzymatic rearrangement, catalyzed by a hydroperoxide isomerase, to form 11-hydroxy-14,15-epoxyeicosatrienoic acid (11-H-14,15-EETA) and 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA). nih.gov This activity has been attributed to cytochrome P450 enzymes, particularly CYP2J2. nih.gov Furthermore, studies with rat liver microsomes and purified cytochrome P450 have demonstrated the stereoselective synthesis of epoxy alcohols from 15S-HpETE. nih.gov

Incorporation into Cellular Lipids (e.g., Membrane Phospholipids)

A significant metabolic fate for 15S-HETE is its esterification into the phospholipid bilayer of cell membranes. This process sequesters the molecule, potentially modulating membrane properties and creating a storage pool that can be released upon cellular stimulation.

Selective Incorporation: Studies have shown that 15S-HETE is rapidly and selectively incorporated into specific phospholipid classes. In human neutrophils and MDCK renal tubular epithelial cells, 15S-HETE is preferentially esterified into phosphatidylinositol (PI). nih.govresearchgate.net After 60 minutes of incubation in MDCK cells, approximately 70% of the incorporated 15-HETE was found in the PI fraction. nih.gov

Other Phospholipids: Besides PI, 15S-HETE is also incorporated into other phospholipids, including phosphatidylethanolamine (B1630911) (PE). wikipedia.org Research on oxylipin-supplemented human embryonic kidney cells demonstrated significant esterification of 15-HETE into various glycerophospholipids. nih.gov

Regulation: The incorporation of 15S-HETE into cellular lipids can be regulated by cytokines. For instance, Interleukin-4 (IL-4) has been shown to significantly increase the incorporation of 15S-HETE into the phospholipids of pulmonary epithelial cells, with a preference for inositol-containing phospholipids. atsjournals.org The esterified 15S-HETE can then be further metabolized, for example, to its corresponding ketone, 15-oxo-ETE, while still attached to the phospholipid backbone. nih.gov

| Metabolic Pathway | Key Enzyme(s) | Product(s) | Reference |

|---|---|---|---|

| Oxidation | 15-PGDH, CYP2S1 | 15-oxo-ETE | nih.govnih.gov |

| Dihydroxylation | 5-Lipoxygenase (ALOX5) | 5,15-diHETE | wikipedia.orgwikipedia.org |

| Dihydroxylation | 15-Lipoxygenase-1 | 8,15-diHETEs | wikipedia.org |

| Epoxy-alcohol formation (from 15S-HpETE) | ALOX15B, CYP2J2 | Hepoxilins, HEETAs | wikipedia.orgnih.gov |

| Incorporation into Lipids | Acyltransferases | 15-HETE-Phospholipids (e.g., PI, PE) | wikipedia.orgnih.govresearchgate.net |

Biological Activities and Molecular Mechanisms of 15s Hydroxy 8z,11z,13e Eicosatrienoic Acid

Modulation of Lipoxygenase Pathways

The 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid, also known as 15S-HETE in the context of its arachidonic acid-derived counterpart, plays a significant role in modulating the activity of lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase (5-LOX).

Inhibition of 5-Lipoxygenase Activity in Cellular Models

In cellular models such as human polymorphonuclear leukocytes (PMNs), 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid has been shown to suppress the 5-lipoxygenation of arachidonic acid. nih.govnih.gov This leads to a reduction in the formation of key pro-inflammatory mediators, including leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE). nih.govnih.gov However, this suppression is not due to a direct inhibition of the 5-LOX enzyme. Instead, it is the result of a "switching-over of substrate utilization." nih.govnih.gov In this process, 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid itself acts as a substrate for 5-LOX. nih.gov

Studies comparing various hydroxypolyenoic fatty acids have revealed that 15-mono-hydroxyeicosanoids exhibit the highest potency in suppressing the 5-lipoxygenation of arachidonic acid. nih.gov In contrast, other related compounds are only modest or poor inhibitors. nih.gov Interestingly, both the R and S enantiomers of 15-HETE demonstrate similar activity, suggesting that the interaction is not dependent on a specific receptor-like binding of the 15-hydroxy group. nih.gov In studies with human neutrophils, 15-HETE was found to inhibit LTB4-induced chemotaxis. nih.gov

Table 1: Effect of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic Acid on 5-Lipoxygenase Products in Human PMNs

| Cellular Model | Stimulus | Effect of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic Acid | Reference |

|---|---|---|---|

| Human Polymorphonuclear Leukocytes (PMNs) | Ionophore A23187 | Suppression of Leukotriene B4 (LTB4) and 5-HETE formation. | nih.govnih.gov |

| Human Polymorphonuclear Leukocytes (PMNs) | FMLP, PMA, Ionophore A23187 | Impaired ability to generate LTB4, 20-OH-LTB4, and 20-COOH-LTB4. | nih.gov |

Influence on Arachidonic Acid 5-Lipoxygenation in Specific Cellular Systems

The primary mechanism by which 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid influences arachidonic acid 5-lipoxygenation is by serving as an alternative substrate for the 5-LOX enzyme. nih.govnih.gov This substrate competition leads to the generation of a new metabolite, (5S,15S)-dihydroxy-6E,8Z,11Z,13E-eicosatetraenoic acid (5,15-diHETE). nih.govnih.gov The formation of 5,15-diHETE has been observed in ionophore-A23187-stimulated human PMNs and with recombinant human 5-lipoxygenase. nih.govnih.gov

The production of 5,15-diHETE in PMNs is significantly enhanced by the presence of hydroperoxypolyenoic fatty acids or arachidonic acid, which suggests that the cellular hydroperoxide tone is a critical factor in this metabolic switch. nih.govnih.gov When human neutrophils pre-labeled with tritiated 15-HETE were stimulated, the deacylated 15-HETE was converted to labeled 5,15-diHETE, as well as lipoxin A4 and lipoxin B4. nih.gov This demonstrates a dynamic regulation of eicosanoid profiles within the cell, where the storage and subsequent mobilization and transformation of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid can lead to a different array of signaling molecules. nih.gov

Regulation of Cyclooxygenase Pathways

The influence of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid extends to the cyclooxygenase (COX) pathways, which are responsible for the synthesis of prostaglandins (B1171923).

Suppression of Cyclooxygenase-2 Expression in Cellular Models

While direct evidence for the suppression of cyclooxygenase-2 (COX-2) expression by 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is not extensively documented in the reviewed literature, related studies suggest a potential regulatory interplay. For instance, in colon cancer cells, the overexpression of 15-lipoxygenase-1 (15-LOX-1), the enzyme that can produce this compound, led to a downregulation of COX-2 expression. dovepress.com This effect was linked to an increase in miR-101 expression, which targets COX-2. dovepress.com This suggests an indirect regulatory mechanism where the 15-LOX pathway may negatively modulate COX-2 expression.

Impact on Prostaglandin (B15479496) E2 Biosynthesis

In cultured human bronchial epithelial cells, stimulation with various agents, including arachidonic acid, resulted in the release of both 15-HETE and prostaglandin E2 (PGE2). nih.gov Notably, 15-HETE was the predominant metabolite, while PGE2 was produced in smaller amounts. nih.gov This observation of an inverse relationship in production levels suggests a potential regulatory role of the 15-lipoxygenase pathway on prostaglandin synthesis. Inhibition of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which degrades PGE2, has been shown to increase tissue regeneration by elevating PGE2 levels, highlighting the importance of the pathways that control PGE2 concentrations. nih.govthno.orgmdpi.com

Table 2: Production of 15-HETE and PGE2 in Human Bronchial Epithelial Cells

| Stimulus (Concentration) | 15-HETE Released (ng/10^6 cells) | PGE2 Released (ng/10^6 cells) | Reference |

|---|---|---|---|

| Arachidonic Acid (30 µM) | 258 ± 76 | 29 ± 15 | nih.gov |

Nuclear Receptor Interactions

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid can function as a signaling molecule by directly interacting with nuclear receptors, a class of proteins that regulate gene expression.

Research has identified this compound as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs). nih.govnih.govwikipedia.org Specifically, it acts as a preferential agonist for PPARβ/δ. nih.govnih.gov It also activates PPARα and PPARγ, although with a significantly weaker effect. nih.govnih.gov Both the 15R and 15S enantiomers of HETE are similarly potent in activating PPARβ/δ. nih.govnih.gov

The activation of PPARβ/δ by 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid leads to significant changes in chromatin-associated receptor complexes. nih.govnih.gov This includes the recruitment of coactivators such as the cAMP response element-binding protein (CREB)-binding protein (CBP). nih.govnih.gov This interaction triggers the transcription of PPAR target genes, such as Angptl4. nih.govnih.gov The activation of PPARγ by this compound has also been implicated in the suppression of matrix metalloproteinase-1 (MMP-1) and MMP-13 expression in human articular chondrocytes, suggesting a chondroprotective role. nih.gov

Table 3: Interaction of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic Acid with PPARs

| PPAR Subtype | Activity | Consequence | Reference |

|---|---|---|---|

| PPARβ/δ | Preferential Agonist | Activation of AF2 domain, recruitment of coactivators (e.g., CBP), induction of target genes (e.g., Angptl4). | nih.govnih.gov |

| PPARα | Weak Agonist | Lower level of activation compared to PPARβ/δ. | nih.govnih.gov |

| PPARγ | Agonist | Activation leading to suppression of MMP-1 and MMP-13 in chondrocytes. | nih.gov |

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation. While direct evidence for 15-HETrE activating PPARγ is not extensively documented in the current literature, the closely related compound 15S-HETE is a known endogenous ligand for this receptor.

Studies have demonstrated that 15S-HETE binds to and activates PPARγ. This activation has been observed in various cell types, including prostate carcinoma cells. bohrium.com The activation of PPARγ by 15S-HETE can lead to the transcription of PPAR-responsive genes, which may contribute to its anti-proliferative effects in certain cancer models. bohrium.com It is important to note that some research suggests 15-HETE is a more preferential agonist for another PPAR isoform, PPARβ/δ, while still activating PPARγ, albeit to a lesser degree. wikipedia.org Given the structural similarity between 15-HETrE and 15-HETE, it is plausible that 15-HETrE may also function as a PPARγ ligand, though further specific research is required to confirm this interaction.

Effects on Cellular Processes and Homeostasis

15-HETrE and its analogues have been shown to exert significant influence over fundamental cellular processes, including cell proliferation and the expression of key regulatory proteins.

15-HETrE has demonstrated notable anti-proliferative effects in experimental models. In a study using a guinea pig model of docosahexaenoic acid (DHA)-induced epidermal hyperproliferation, topical application of 15-HETrE was found to reverse the hyperplastic state. mdpi.com This suggests a role for 15-HETrE in regulating skin homeostasis and curbing excessive cell growth. mdpi.com

The related compound, 15S-HETE, also exhibits context-dependent effects on cell proliferation. In PC3 prostate carcinoma cells, 15S-HETE inhibits proliferation, an effect linked to its activation of PPARγ. bohrium.com Conversely, under hypoxic conditions, 15S-HETE has been reported to stimulate the proliferation of A549 lung adenocarcinoma cells. biomolther.org These contrasting findings highlight the cell-type and microenvironment-specific roles of these lipid mediators in growth regulation.

Table 1: Effects of 15-HETrE and 15S-HETE on Cell Proliferation

| Compound | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| 15-HETrE | Guinea Pig Epidermal Hyperplasia | Reversal of hyperproliferation | mdpi.com |

| 15S-HETE | PC3 Prostate Carcinoma Cells | Inhibition of proliferation | bohrium.com |

| 15S-HETE | A549 Lung Adenocarcinoma Cells (hypoxia) | Stimulation of proliferation | biomolther.org |

The regulatory effects of 15-HETrE on cell proliferation are, in part, mediated through its influence on the expression of key proteins involved in apoptosis (programmed cell death). In a model of epidermal hyperproliferation, the anti-proliferative action of 15-HETrE was associated with the suppression of the anti-apoptotic protein Bcl-2 and a concurrent elevation of the pro-apoptotic protein caspase-3. mdpi.com This shift in the balance of apoptotic proteins favors cell death, thereby controlling tissue turnover and preventing excessive growth. mdpi.com The same study noted that 15-HETrE treatment led to an upregulation of the transcription factor AP-1. mdpi.com

The impact of 15-HETrE on the expression of other specific genes such as Krüppel-like Factor 10 (KLF10), 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA Reductase), and the small GTPase Rac1 is not well-documented in the available scientific literature.

Table 2: Known Effects of 15-HETrE on Protein Expression

| Protein | Effect of 15-HETrE | Cellular Process | Reference |

|---|---|---|---|

| Bcl-2 | Suppression | Apoptosis | mdpi.com |

| Caspase-3 | Elevation | Apoptosis | mdpi.com |

| AP-1 | Upregulation | Gene Transcription | mdpi.com |

While specific data on the effect of 15-HETrE on [(3)H]thymidine uptake, neutrophil respiratory burst, and degranulation are limited, research on the related compound 15S-HETE provides insight into its inhibitory functions on immune cells. 15S-HETE has been identified as a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across endothelium that has been activated by cytokines. nih.gov This action is significant as it suggests a role in limiting or resolving neutrophil-mediated inflammation. nih.gov The mechanism appears to involve the attenuation of neutrophil responsiveness to platelet-activating factor (PAF), a key chemoattractant. nih.gov Information regarding the direct effects of 15-HETrE on these specific cellular functions remains an area for future investigation.

Roles of 15s Hydroxy 8z,11z,13e Eicosatrienoic Acid in Biological Systems and Pathophysiological Research Models

Contributions to Inflammatory and Immune Responses in Experimental Models

15-HETrE and its related metabolites are integral to the body's inflammatory and immune cascades. Experimental models have demonstrated that these compounds possess significant anti-inflammatory and immunomodulatory capabilities, influencing the behavior of various immune cells and the progression of inflammatory responses.

The 15-lipoxygenase pathway, which generates 15-HETrE, is crucial for the active resolution phase of inflammation. nih.gov Products of this pathway exhibit anti-inflammatory actions by inhibiting the formation of pro-inflammatory mediators. nih.gov For instance, in a zymosan A-induced peritonitis model, precursors to 15-HETrE were shown to reduce the formation of pro-inflammatory leukotrienes like LTC₄ and LTB₄, as well as pro-inflammatory cytokines. nih.gov

Studies using murine RAW264.7 macrophage cells demonstrated that eicosatrienoic acid can suppress lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS), both of which are key components of the inflammatory response. nih.govresearchgate.net The anti-inflammatory potential of these fatty acids is linked to their ability to be incorporated into cell membrane phospholipids, thereby altering cellular signaling and mediator production. nih.gov The overarching mechanism often involves the generation of specialized pro-resolving mediators, which actively dampen inflammation and promote tissue healing. nih.gov

| Experimental Model | Key Findings | Observed Effects | Reference |

|---|---|---|---|

| Zymosan A-induced Peritonitis (in vivo) | 15-LOX product precursors demonstrated anti-inflammatory actions. | Inhibited formation of pro-inflammatory leukotrienes (LTC₄, LTB₄) and cytokines. Enhanced formation of anti-inflammatory lipoxin A. | nih.gov |

| Murine RAW264.7 Macrophages (in vitro) | Eicosatrienoic acid suppressed LPS-induced inflammatory responses. | Reduced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. | nih.govresearchgate.net |

| Human Keratinocytes (in vitro) | 15-HETrE was rapidly incorporated into membrane phospholipids, particularly phosphatidylinositol. | Suggests a mechanism for modulating cellular responses to inflammatory stimuli. | nih.gov |

The influence of 15-HETrE and its precursors extends to the direct modulation of immune cell functions. Human alveolar macrophages, key innate immune cells in the lung, possess 15-lipoxygenase and generate its primary product, 15-HETE. nih.govresearchgate.netucsf.edu This production can be significantly increased by cytokines like Interleukin-4 (IL-4), indicating a role in type 2 immune responses. nih.gov

One of the key mechanisms for this immunomodulation is the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov 15-HETE acts as a ligand for PPARγ, a transcription factor that promotes anti-inflammatory actions and is crucial for the differentiation of macrophages toward an anti-inflammatory M2 phenotype. nih.govmdpi.com

The effects are not limited to macrophages. The 15-LOX pathway is also active in T lymphocytes. frontiersin.org Its metabolites can regulate T-cell proliferation and, in some contexts, induce apoptosis, as seen in studies with acute lymphoblastic leukemia cell lines. frontiersin.orgnih.gov For instance, 15-HETrE has been shown to suppress epidermal hyperproliferation by modulating the nuclear transcription factor AP-1 and promoting apoptosis-related proteins like caspase-3. nih.gov

| Immune Cell Type | Experimental Observation | Mechanism/Effect | Reference |

|---|---|---|---|

| Human Alveolar Macrophages | Produce 15-HETE via the 15-LOX enzyme, with production enhanced by IL-4. | Activates PPARγ, promoting an anti-inflammatory M2 macrophage phenotype. | nih.govresearchgate.netucsf.edunih.govmdpi.com |

| T Lymphocytes | Express 15-LOX, and its products modulate T-cell functions. | Regulates T-cell mitogenesis and can induce apoptosis in Jurkat cells (leukemia cell line). | frontiersin.org |

| Epidermal Cells | 15-HETrE reversed experimentally induced epidermal hyperplasia. | Modulated the transcription factor AP-1 and promoted apoptosis. | nih.gov |

| Eosinophils | The ALOX15 pathway (human equivalent of 15-LOX) is strongly correlated with eosinophil counts in asthma. | Promotes eosinophilic inflammation. | nih.gov |

Involvement in Respiratory Pathophysiology Research Models

The 15-LOX pathway and its metabolites, including 15-HETrE, are prominently implicated in the pathophysiology of several respiratory diseases. Research models of asthma and chronic pulmonary inflammation have highlighted the pathway's role in airway inflammation, remodeling, and mucus production.

In asthma, the 15-lipoxygenase pathway is significantly upregulated. nih.govatsjournals.org Studies have found that levels of 15-HETE, the precursor to 15-HETrE, are substantially higher in the bronchi and bronchoalveolar lavage fluid of individuals with asthma, with the highest levels observed in those with severe, eosinophilic asthma. nih.govnih.govnih.gov Airway macrophages appear to be a major source of this metabolite in asthmatic airways. nih.gov

The ALOX15 gene (which codes for 15-LOX) and its products are linked to the promotion of eosinophilic inflammation and airway remodeling, two key features of asthma. nih.govresearchgate.net Experimental models support this link; mice genetically deficient in the murine equivalent of 15-LOX exhibit reduced allergic airway inflammation, remodeling, and mucus production following an allergen challenge. atsjournals.org This suggests that the pathway is a critical component in the development of the asthmatic phenotype.

| Study Type | Model/Subject | Key Finding | Reference |

|---|---|---|---|

| Human Study | Bronchial tissue from asthmatic vs. non-asthmatic individuals | Significantly higher amounts of 15-HETE were found in asthmatic tissues. | nih.gov |

| Human Study | Induced sputum from asthmatic vs. control subjects | Levels of both soluble and cell-associated 15-HETE were higher in asthmatics. Airway macrophages were the major source. | nih.gov |

| Animal Study | 12/15-lipoxygenase knockout mice | Mice lacking the enzyme showed attenuated airway allergic inflammation and remodeling after allergen challenge. | atsjournals.org |

| Human Transcriptome Analysis | Blood samples from patients with moderate to severe asthma | ALOX15 gene expression strongly correlated with blood eosinophil counts and could predict eosinophilic airway inflammation. | nih.gov |

The role of the 15-LOX pathway extends to other chronic inflammatory lung conditions, such as Chronic Obstructive Pulmonary Disease (COPD). nih.gov Eosinophilic inflammation, a hallmark of asthma, has also been described in up to 40% of patients with stable COPD. nih.gov Animal models of COPD, which are typically induced by exposure to cigarette smoke or intratracheal instillation of elastase, are used to study the underlying mechanisms of chronic inflammation and tissue destruction. nih.govscireq.com

While direct studies on 15-HETrE in these models are limited, the established role of the 15-LOX pathway in driving eosinophilic inflammation and its presence in other chronic airway diseases like chronic rhinosinusitis suggest its relevance. nih.govresearchgate.net Interestingly, the role of this pathway may be complex and context-dependent. For example, in a mouse model of tobacco-induced lung tumors, levels of 15-HETE were found to be significantly reduced, suggesting a potential protective role in that specific context which was lost during carcinogenesis. nih.gov

| Disease Model | Induction Method | Key Observation Related to 15-LOX Pathway | Reference |

|---|---|---|---|

| COPD | Human studies (induced sputum) | A subset of COPD patients exhibits eosinophilic inflammation, a process where the 15-LOX pathway is known to be involved. | nih.gov |

| Chronic Rhinosinusitis (CRS) | Human studies | The ALOX15 gene and its metabolites are implicated in the pathophysiology of CRS, particularly in phenotypes with eosinophilia. | nih.govresearchgate.net |

| Lung Tumorigenesis | Tobacco carcinogen (NNK) in mice | A reduction in 12/15-LOX and its metabolite 15-HETE predated the appearance of lung tumors. | nih.gov |

| General Chronic Inflammation | Cigarette smoke exposure or elastase instillation in animals | These models are used to study protease/antiprotease imbalance and inflammation, processes where lipoxygenase products are known to be active. | nih.govscireq.com |

Mucus hypersecretion is a critical feature of chronic inflammatory airway diseases like asthma, contributing to airway obstruction. MUC5AC is a major gel-forming mucin secreted by airway epithelial cells. atsjournals.org Research has established a direct link between the 15-LOX pathway and the regulation of MUC5AC.

Studies on human bronchial epithelial cells have shown that Interleukin-13 (IL-13), a key cytokine in type 2 inflammation, induces the expression of MUC5AC. atsjournals.org This induction was found to be dependent on the 15-lipoxygenase-1 (15-LO1) pathway. When 15-LO1 was inhibited, the IL-13-induced increase in MUC5AC expression was significantly reduced. atsjournals.org Conversely, the addition of exogenous 15-HETE, the direct product of 15-LO1, partially restored the MUC5AC expression. atsjournals.org Further investigation suggests that the biologically active molecule is likely 15-HETE that has been esterified into the cell membrane phospholipid phosphatidylethanolamine (B1630911) (15-HETE-PE). atsjournals.org These findings indicate that high levels of 15-LO1 activity, as seen in severe asthma, could directly contribute to the mucus hypersecretion characteristic of the disease. atsjournals.org

| Experimental Condition | Cell Type | Outcome | Conclusion | Reference |

|---|---|---|---|---|

| Stimulation with IL-13 | Human Bronchial Epithelial Cells | Increased expression of MUC5AC protein and mRNA. | IL-13 is a potent inducer of MUC5AC. | atsjournals.org |

| IL-13 stimulation + 15-LO1 inhibitor | Human Bronchial Epithelial Cells | The increase in MUC5AC expression was significantly attenuated. | IL-13-induced MUC5AC expression is dependent on the 15-LO1 pathway. | atsjournals.org |

| IL-13 stimulation + 15-LO1 inhibitor + exogenous 15-HETE | Human Bronchial Epithelial Cells | MUC5AC expression was partially restored. | 15-HETE is a key metabolite in the pathway regulating MUC5AC. | atsjournals.org |

Analysis of Lung Eicosanoid Profiles in Disease-Mimicking States

The eicosanoid 15(S)-hydroxy-5,8,11,13-eicosatetraenoic acid (15(S)-HETE), a metabolite of arachidonic acid, is prominently found in the human respiratory system and is closely associated with inflammatory airway diseases. nih.gov Research indicates that the airway epithelium is the primary source of 15-HETE in the human lung. nih.gov Studies on human bronchial tissue have identified 15(S)-HETE as the most abundant arachidonic acid metabolite. nih.gov Its production is significantly increased by the addition of exogenous arachidonic acid but not by challenges with ionophore A23187 or anti-human IgE. nih.gov

In disease-mimicking states and patient samples, the profile of 15(S)-HETE is notably altered. For instance, bronchial specimens from asthma patients show significantly higher levels of 15-HETE compared to those from non-asthmatic individuals, suggesting its potential involvement in airway inflammation. nih.gov Increased concentrations of 15-HETE have also been found in the bronchoalveolar lavage fluid of atopic asthmatics after antigen challenge and in the sputum of asthmatic subjects. pnas.org Furthermore, patients with severe asthma and persistent airway eosinophilia have higher levels of 15-HETE in their lavage fluid. pnas.org The 15-lipoxygenase-1 (15-LO-1) enzyme, which produces 15(S)-HETE, is found in greater amounts in the bronchial submucosa of patients with asthma and chronic bronchitis. pnas.org This suggests that 15-LO-1 and its product, 15(S)-HETE, may play a role in airway remodeling. pnas.org

Recent studies have also implicated 15-HETE in the pathogenesis of pulmonary hypertension (PH). nih.gov Elevated levels of 15-HETE have been detected in the plasma and lung tissues of patients with pulmonary arterial hypertension (PAH) and in animal models of the disease. nih.gov Feeding mice a diet enriched with 15-HETE was sufficient to induce PH, demonstrating a causal role for this lipid in the disease's development. nih.gov The mechanism appears to involve the activation of T cell-mediated cytotoxicity, leading to the death of pulmonary artery endothelial cells. nih.gov

Table 1: 15(S)-HETE Levels in Respiratory Disease Models

| Disease Model/Condition | Finding | Reference |

|---|---|---|

| Asthma (Human Bronchi) | Significantly higher amounts of 15-HETE in asthmatic tissue compared to non-asthmatic tissue. | nih.gov |

| Antigen-Challenged Asthma | Increased amounts of 15-HETE in bronchoalveolar lavage fluid. | pnas.org |

| Severe Asthma with Eosinophilia | Higher levels of 15-HETE in bronchoalveolar lavage fluid compared to healthy subjects or asthmatics without eosinophilia. | pnas.org |

| Pulmonary Hypertension (Animal Model) | A 15-HETE-rich diet was sufficient to induce pulmonary hypertension in mice. | nih.gov |

Implications in Cell Growth and Oncological Research Models

The role of 15(S)-HETE in cancer is complex, with studies indicating both pro-tumorigenic and anti-tumorigenic effects depending on the cancer type and cellular context.

Inhibition of Cancer Cell Proliferation in Experimental Systems

Research has shown that 15(S)-HETE can act as an inhibitor of cancer cell growth in certain models. In non-small cell lung carcinoma (NSCLC), levels of 15-lipoxygenase (15-LOX) enzymes and their metabolites, including 15(S)-HETE, are significantly reduced, particularly in smokers. nih.gov Studies using NSCLC cells demonstrated that treatment with exogenous 15(S)-HETE significantly inhibited cell proliferation and induced apoptosis (programmed cell death). nih.gov This effect was linked to the activation of peroxisome proliferator-activated receptor γ (PPARγ). nih.gov Furthermore, overexpressing 15-LOX-1 and 15-LOX-2 to increase endogenous production of 15(S)-HETE was even more effective at inhibiting NSCLC cell functions. nih.gov

Conversely, other research suggests a pro-proliferative role. In lung adenocarcinoma A549 cells, 15(S)-HETE, produced by the enzyme 15-LOX-2, was found to promote cell proliferation and migration, particularly under hypoxic conditions. nih.gov These effects were mediated through the STAT3 signaling pathway. nih.gov Similarly, in hepatocellular carcinoma, the 15-LO-1/15-HETE pathway was shown to prevent apoptosis and promote cancer progression by activating a signaling cascade involving Akt and heat shock protein 90. nih.gov This highlights the context-dependent nature of 15(S)-HETE's influence on cancer cell growth. nih.gov

Table 2: Effects of 15(S)-HETE on Cancer Cell Proliferation

| Cancer Model | Enzyme | Effect of 15(S)-HETE | Pathway Implicated | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Carcinoma (NSCLC) | 15-LOX-1/2 | Inhibition of proliferation, induction of apoptosis | PPARγ activation | nih.gov |

| Lung Adenocarcinoma (A549 cells) | 15-LOX-2 | Promotion of proliferation and migration | STAT3 activation | nih.gov |

| Hepatocellular Carcinoma (HepG2, SMMC7721 cells) | 15-LO-1 | Prevention of apoptosis, promotion of growth | Akt/HSP90 activation | nih.gov |

| Prostate Cancer | 15-LO-1 | Inhibition of cell cycle progression | Not specified | nih.gov |

Modulation of Angiogenesis in Cellular and Animal Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 15(S)-HETE has been identified as a potent stimulator of angiogenesis in several experimental models. In studies using human retinal microvascular endothelial cells (HRMVECs), 15(S)-HETE was shown to induce cell migration and tube formation, which are key steps in angiogenesis. ashpublications.org This pro-angiogenic effect was found to be dependent on the Janus kinase 2 (Jak2) signaling pathway. ashpublications.org Further investigation revealed that 15(S)-HETE-induced angiogenesis requires the Jak2-STAT5B-dependent expression of interleukin-8. ashpublications.org

Another signaling pathway implicated in 15(S)-HETE-induced angiogenesis is the PI3K-Akt-mTOR-S6K1 pathway. nih.gov Research demonstrated that 15(S)-HETE activates this cascade, leading to the promotion of new blood vessel formation. nih.gov In animal models, 15(S)-HETE was shown to induce angiogenesis in Matrigel plugs, a common in vivo assay. ashpublications.org While 15(S)-HETE can inhibit the proliferation of some cancer cells, its ability to promote angiogenesis could concurrently favor tumor growth, illustrating its dual role in cancer biology. nih.govnih.gov

Research in Other Biological Contexts

The study of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid extends to fundamental model organisms, providing insights into conserved lipid metabolic pathways.

Drosophila Lipid Metabolism as a Model System

The fruit fly, Drosophila melanogaster, is a powerful genetic model system used to study various biological processes, including lipid metabolism. nih.gov While insects are known to have lower levels of C20 polyunsaturated fatty acids (PUFAs) like arachidonic acid compared to C18 PUFAs, they are capable of producing eicosanoids. nih.gov Research has shown that when Drosophila are fed diets supplemented with arachidonic acid (ARA) or eicosapentaenoic acid (EPA), their tissues produce specific eicosanoids. nih.gov

Specifically, analysis using high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) revealed that Drosophila fed an ARA-supplemented diet produced 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15(S)-HETE). nih.gov Similarly, flies fed an EPA-supplemented diet yielded 15S-hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid (15(S)-HEPE). nih.gov These findings were consistent in both whole-body analyses and in incubations of fly tissue supplemented with the respective fatty acids. nih.gov Interestingly, a scan of the Drosophila genome did not identify clear orthologs for the key enzymes known to synthesize eicosanoids in mammals, suggesting that fruit flies may possess a distinct lipid metabolic system. nih.gov This makes Drosophila a valuable and simplified model for investigating evolutionarily conserved aspects of eicosanoid signaling. plos.orgnih.gov

Structure Activity Relationship Sar Studies of 15s Hydroxy 8z,11z,13e Eicosatrienoic Acid and Analogs

Structural Determinants for 5-Lipoxygenase Inhibition

15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15S-HETrE) is recognized as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. wikipedia.org Specifically, this compound inhibits 5-LO in human polymorphonuclear leukocytes (PMNL) with a reported IC₅₀ value of 4.6 μM. medchemexpress.comcaymanchem.com It is produced from the 15-lipoxygenation of DGLA. medchemexpress.comcaymanchem.com

While detailed structure-activity relationship (SAR) studies on this compound itself are limited, extensive research on its close structural analog, 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15S-HETE), provides significant understanding of the molecular requirements for 5-LO inhibition. These studies indicate that several structural regions are crucial for inhibitory activity. nih.gov

Key structural features identified from studies on 15-HETE and its analogs for optimal 5-lipoxygenase inhibition include:

A free carboxyl group: Esterification or modification of the carboxylic acid function generally reduces activity.

Carboxylate side chain length: A side chain of nine carbons from the carboxyl end is considered optimal. nih.gov

Omega side chain length: An alkyl chain of five or six carbons from the hydroxyl group is preferred. nih.gov

A conjugated diene or diyne system: The presence of a cis,trans- or trans,cis-11,13-diene or an 11,13-diyne system is important for activity. nih.gov

The 15-hydroxyl group: The presence of the hydroxyl group at the C-15 position is a defining feature for this class of inhibitors. nih.gov

The mechanism of inhibition is not necessarily direct competitive binding at the active site. nih.govnih.gov Some research suggests that 15-HETE suppresses the 5-lipoxygenation of arachidonic acid by acting as an alternative substrate for 5-lipoxygenase. nih.govnih.govportlandpress.com This "switching-over" of substrate utilization leads to the production of (5S,15S)-dihydroxy-eicosatetraenoic acid (5,15-diHETE), thereby diverting the enzyme from producing leukotrienes from arachidonic acid. nih.gov

Table 1: Structural Requirements for 5-Lipoxygenase Inhibition by 15-Hydroxyeicosanoid Analogs This table summarizes findings from studies on 15-HETE and its analogs.

| Structural Feature | Observation for Optimal Activity | Source |

|---|---|---|

| Carboxyl Group | Must be a free (unmodified) acid | nih.gov |

| Carboxylate Chain | Optimal length of nine carbons | nih.gov |

| Omega Chain | Optimal length of five or six carbons | nih.gov |

| Unsaturation | Requires a conjugated cis,trans- or trans,cis-11,13-diene or 11,13-diyne system |

nih.gov |

| Hydroxyl Group | Required at the C-15 position | nih.gov |

| Lactone Formation | Conversion of 15-HEDE (a related dienoic acid) to its lactone reduced inhibitory activity | nih.gov |

Stereochemical Influences on Biological Activity

The stereochemistry of hydroxyeicosanoids is a critical determinant of their biological activity. The designation "15S" in this compound refers to the specific spatial orientation of the hydroxyl group at the 15th carbon, which is the configuration typically produced by the action of 15-lipoxygenase on DGLA. nih.govnih.gov

Studies comparing the stereoisomers of the related compound 15-HETE have shown that the S and R forms can have different biological roles. Generally, the 15(R)-HETE isomer lacks some of the activities attributed to the 15(S)-HETE stereoisomer. wikipedia.org The 15(R) isomer can be a precursor to a different class of lipid mediators known as epi-lipoxins. wikipedia.org

However, the influence of stereochemistry can be action-specific. In one study examining the suppression of 5-lipoxygenation in PMNs, the R and S enantiomers of 15-HETE were found to be equipotent. nih.gov This suggests that for this particular mechanism, which may involve substrate diversion rather than receptor-mediated inhibition, the stereospecific recognition of the 15-hydroxy group is not a deciding factor. nih.gov

In contrast, for biological activities that are receptor-dependent, stereospecificity is paramount. This is clearly demonstrated in the actions of dihydroxy metabolites derived from 15-lipoxygenase products. For example, (8R,15S)-diHETE induces hyperalgesia (increased pain sensitivity), an effect that is antagonized by its stereoisomer, (8S,15S)-diHETE. nih.gov The (8S,15S)-diHETE isomer itself was found to produce hypoalgesia (decreased pain sensitivity), indicating that the two isomers have opposing, receptor-dependent effects. nih.gov This highlights that while some enzymatic interactions may be less sensitive to stereochemistry, receptor-mediated physiological responses are often exquisitely stereospecific.

Comparative Analysis with Related Hydroxyeicosanoids and Analogs

The biological profile of this compound is best understood when compared with its precursor DGLA, its arachidonic acid-derived analog 15S-HETE, and other positional isomers of hydroxyeicosanoids.

This compound vs. 15S-HETE: this compound is the trienoic acid analog of the more widely studied tetraenoic acid, 15S-HETE. Both compounds have been shown to inhibit intracellular platelet signaling pathways, including calcium mobilization and integrin activation. researchgate.net The primary difference lies in their metabolic precursors and the broader inflammatory context they represent. This compound is derived from DGLA, whose metabolites, including prostaglandin (B15479496) E₁ and this compound itself, are generally considered to be anti-inflammatory. nih.govnih.gov Conversely, 15S-HETE is derived from arachidonic acid (AA), which is also the precursor to potent pro-inflammatory mediators like series-2 prostaglandins (B1171923) and series-4 leukotrienes. wikipedia.org

Comparison with Other HETEs: When compared to other monohydroxy fatty acids, 15-hydroxyeicosanoids consistently demonstrate the highest potency in suppressing the 5-lipoxygenation of arachidonic acid. nih.gov Studies on smooth muscle contraction have shown that 15-HETE and 5-HETE can contract human bronchial muscle, whereas 12-HETE is inactive in this regard. capes.gov.br

Inhibitory Potency: As an inhibitor of 5-lipoxygenase, this compound is reported to be about 20 times less potent than its corresponding hydroperoxy precursor, 15(S)-HpETE (15S-hydroperoxyeicosatrienoic acid). medchemexpress.comcaymanchem.com This is a common feature among hydroxyeicosanoids, where the hydroperoxy intermediates are often more potent but less stable than their reduced hydroxy forms. wikipedia.org

Table 2: Comparative Activity of this compound and Related Compounds

| Compound | Precursor Fatty Acid | Key Biological Action Noted | Source |

|---|---|---|---|

| This compound | Dihomo-γ-linolenic acid (DGLA) | Inhibits 5-lipoxygenase (IC₅₀ = 4.6 μM); Inhibits platelet signaling; Anti-proliferative | medchemexpress.comcaymanchem.comresearchgate.netnih.gov |

| 15S-HETE | Arachidonic Acid (AA) | Inhibits 5-lipoxygenase; Inhibits platelet signaling; Contracts bronchial smooth muscle | nih.govresearchgate.netcapes.gov.br |

| 5S-HETE | Arachidonic Acid (AA) | Pro-inflammatory; Contracts bronchial smooth muscle | capes.gov.br |

| 12-HETE | Arachidonic Acid (AA) | Inactive on bronchial smooth muscle | capes.gov.br |

| (8R,15S)-diHETE | Arachidonic Acid (AA) | Induces hyperalgesia (pro-nociceptive) | nih.gov |

| (8S,15S)-diHETE | Arachidonic Acid (AA) | Antagonizes (8R,15S)-diHETE; Induces hypoalgesia (anti-nociceptive) | nih.gov |

Advanced Methodologies for Research on 15s Hydroxy 8z,11z,13e Eicosatrienoic Acid

Analytical Techniques for Quantitative Profiling of Lipid Mediators

Quantitative analysis of lipid mediators like 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid is challenging due to their low endogenous concentrations and the presence of numerous structurally similar isomers. Mass spectrometry-based methods have become the gold standard for their sensitive and specific measurement.

UHPLC-MS/MS is a premier technique for the quantitative profiling of eicosanoids, offering high resolution, sensitivity, and rapid analysis times. hmdb.ca This method couples the superior separation capabilities of UHPLC, which uses columns with smaller particle sizes to achieve better chromatographic resolution than traditional HPLC, with the specificity and sensitivity of tandem mass spectrometry. hmdb.ca For analysis, lipid mediators are typically extracted from biological matrices like plasma or tissues using solid-phase extraction (SPE). wikipedia.org

In many UHPLC-MS/MS applications, a targeted approach using Multiple Reaction Monitoring (MRM) is employed. researchgate.net This involves selecting the specific precursor ion of the target analyte (e.g., the deprotonated molecule [M-H]⁻ for 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid at m/z 319.2) and one or more of its characteristic product ions generated by collision-induced dissociation. np-mrd.org This high selectivity allows for accurate quantification even in complex biological samples. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated analogs ([²H₈]-15(S)-HETE), is critical to correct for variations in sample extraction and ionization efficiency, ensuring analytical accuracy. magritek.com

Recent advancements have enabled the development of methods capable of quantifying a broad spectrum of lipid mediators simultaneously, including pro-inflammatory and pro-resolving molecules, in a single run. wikipedia.org For instance, a validated UHPLC-MS/MS method successfully quantified 43 different lipid mediators in human plasma, demonstrating the platform's power for comprehensive lipidomic analysis. wikipedia.org

Table 1: Exemplary UHPLC-MS/MS Parameters for Eicosanoid Analysis

| Parameter | Description | Source |

| Chromatography | ||

| Column | C18 reverse-phase column (e.g., 2.1 x 250 mm) | nih.gov |

| Mobile Phase | Gradient elution with water/acetonitrile containing an acid modifier (e.g., 0.02% acetic acid) | nih.gov |

| Flow Rate | ~0.3-0.5 mL/min | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.netmdpi.com |

| Precursor Ion [M-H]⁻ | m/z 319.2 for HETEs | np-mrd.orgmagritek.com |

| Internal Standard | Deuterated analog (e.g., 15(S)-HETE-d8) | mdpi.com |

HPLC-MS/MS remains a widely used and robust technique for the quantification of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid and its isomers. nih.gov While UHPLC offers faster analysis, HPLC-MS/MS provides reliable and sensitive quantification suitable for many research applications. nih.gov The methodology is similar to UHPLC-MS/MS, involving reverse-phase chromatography coupled to a tandem mass spectrometer, typically a triple quadrupole instrument. mdpi.com

The analysis is performed using electrospray ionization in negative-ion mode, monitoring specific precursor-to-product ion transitions (MRM) to ensure specificity. mdpi.com For example, in the analysis of various HETEs, the transition from the precursor ion m/z 319.0 to specific product ions is monitored. nih.gov The selection of appropriate internal standards, such as 15(S)-HETE-d8, is crucial for accurate quantification. mdpi.com This technique has been successfully applied to quantify eicosanoid profiles in diverse biological samples, including human serum, sputum, and bronchoalveolar lavage fluid. nih.gov The limits of quantification are typically in the low nanogram per milliliter range, making the method sensitive enough for biological samples. nih.gov

Chromatographic and Spectroscopic Characterization for Structural Elucidation

Beyond quantification, confirming the precise chemical structure, including the position of the hydroxyl group and the stereochemistry (S or R configuration), is critical. This requires a combination of high-resolution chromatography and various spectroscopic techniques.

Distinguishing between the 15(S) and 15(R) enantiomers of hydroxy-eicosatrienoic acid is essential, as they often possess different biological activities. Chiral phase HPLC is the primary method for this purpose. unito.it This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. chemijournal.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for separating HETE enantiomers. The separation can be performed in either normal-phase (e.g., using hexane/ethanol as the mobile phase) or reverse-phase modes. nih.govnih.gov For example, chiral phase HPLC has been used to demonstrate the selective formation of 15(S)-HETE by 15(S)-lipoxygenase enzymes, confirming the stereospecificity of the reaction. unito.it It has also been used to show that non-enzymatic lipid peroxidation often results in a racemic mixture (equal amounts) of 15(S)-HETE and 15(R)-HETE.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structural elucidation of organic molecules, including fatty acids. While less sensitive than mass spectrometry, NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

In the ¹H NMR spectrum of a compound like 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid, specific proton signals can be used to confirm its key structural features. nih.gov Although a dedicated spectrum for this specific trienoic acid is not commonly published, the expected signals can be inferred from the analysis of related fatty acids:

Olefinic Protons (-CH=CH-): Protons on the double bonds would appear in the downfield region, typically around δ 5.3-6.5 ppm. The coupling patterns and chemical shifts of these protons help determine the geometry (Z/cis or E/trans) of the double bonds. nih.gov

Allylic Protons (=CH-CH₂-): Methylene (B1212753) protons adjacent to the double bonds would resonate at approximately δ 2.0-2.8 ppm. nih.gov

Carbinol Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group would produce a signal whose chemical shift depends on the solvent, but is typically found between δ 3.5 and 4.5 ppm.

Aliphatic Protons (-CH₂- and -CH₃): The terminal methyl group (CH₃) and the other methylene groups (CH₂) in the aliphatic chain would appear in the upfield region of the spectrum, generally between δ 0.8 and 1.6 ppm. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish connectivity between protons and carbons, confirming the exact placement of the hydroxyl group and the double bonds along the eicosanoid chain. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for identifying volatile and thermally stable compounds. For non-volatile molecules like hydroxylated fatty acids, chemical derivatization is a prerequisite for GC analysis. nih.gov This process modifies the compound to increase its volatility and thermal stability. nih.gov

A common derivatization strategy for 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid involves two steps:

Esterification: The carboxylic acid group is converted to a methyl ester (Me) by reacting with a reagent like diazomethane (B1218177) or BF₃-methanol. mdpi.com

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

The resulting derivatized molecule (e.g., the methyl ester, TMS ether of the HETE) is sufficiently volatile for GC separation. magritek.com Following separation on the GC column, the compound enters the mass spectrometer, where it is ionized by electron impact (EI). EI causes predictable fragmentation of the molecule, producing a unique mass spectrum that serves as a chemical "fingerprint." The fragmentation pattern provides structural information, particularly the location of the TMS-etherified hydroxyl group. nih.govmdpi.com For instance, the mass spectrum of the derivatized 15-HETE shows a characteristic fragment ion at m/z 173, which arises from cleavage adjacent to the TMS-ether group at the C-15 position. mdpi.com This allows it to be distinguished from other positional isomers, such as 11-HETE or 12-HETE, which produce different characteristic fragments. mdpi.com

Table 2: Summary of Derivatization and Key Fragments in GC-EIMS

| Analyte | Derivative | Key Fragment Ion (m/z) | Structural Implication | Source |

| 15-HETE | Methyl Ester, TMS Ether | 173 | Cleavage alpha to the silylated hydroxyl group at C-15 | mdpi.com |

| 11-HETE | Methyl Ester, TMS Ether | 229 | Cleavage alpha to the silylated hydroxyl group at C-11 | mdpi.com |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a fundamental technique for the detection and quantification of 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15-HETE) and related eicosanoids. This method relies on the presence of a conjugated diene system within the molecule's structure, which absorbs UV light at a characteristic wavelength. The conjugated diene in 15-HETE gives it a distinct UV absorption spectrum that is utilized for its identification following separation by methods like high-performance liquid chromatography (HPLC). nih.govpnas.org

The maximal UV absorbance for mono-hydroxyeicosatetraenoic acids (mono-HETEs), including 15-HETE, is typically observed at 235 nm. pnas.orgresearchgate.net This characteristic absorption allows for the specific detection and quantification of 15-HETE in complex biological samples. nih.govpnas.org For instance, in studies analyzing arachidonic acid metabolism in human bronchial tissue, reverse-phase HPLC coupled with UV spectrometry was used to identify and quantify 15-HETE. nih.gov The technique is sensitive enough to detect metabolites generated by cells in culture. pnas.orgpnas.org When analyzing more complex mixtures, such as the conversion of 15-HETE to its dihydroxy metabolites like (5S,15S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid (5,15-diHETE), UV spectroscopy remains crucial. 5,15-diHETE exhibits a UV absorption maximum at 244 nm, allowing it to be distinguished from its precursor. researchgate.net

The utility of UV spectroscopy extends to enzymatic assays where the formation of 15-HETE from arachidonic acid by 15-lipoxygenase is monitored by the increase in absorbance at 235 nm. researchgate.net The extinction coefficient for 15-HETE at this wavelength is a critical parameter for calculating the exact amount of product formed. researchgate.net

Key UV Spectroscopic Data for 15-HETE and Related Compounds:

| Compound | UV Absorption Maximum (λmax) | Reference |

|---|---|---|

| 15-HETE | 235 nm | pnas.org |

| Other mono-HETEs | 235 nm | pnas.org |

| 5,15-diHETE | 244 nm | researchgate.net |

Biochemical and Cell-Based Assays for Functional Characterization

Enzymatic Activity Assays for Lipoxygenases

Assays measuring the enzymatic activity of lipoxygenases (LOX) are central to understanding the biosynthesis and function of 15-HETE. 15-HETE is the primary product of the 15-lipoxygenase (15-LOX) pathway's action on arachidonic acid. taylorandfrancis.comnih.gov The activity of 15-LOX can be determined by incubating cells, tissues, or purified enzymes with arachidonic acid and subsequently measuring the production of 15-HETE. nih.govtaylorandfrancis.com For example, the increased activity of 15-LOX in asthmatic bronchial epithelium has been demonstrated using metabolic assays that quantify 15-HETE formation. taylorandfrancis.com

These assays often involve the following steps:

Incubation: The biological sample (e.g., chopped human bronchi, cultured epithelial cells) is incubated with exogenous arachidonic acid. nih.govpnas.org

Extraction: The lipid metabolites are extracted from the incubation medium.

Separation and Detection: The products are separated using techniques like HPLC, and 15-HETE is identified and quantified by UV spectroscopy or mass spectrometry. nih.gov

Furthermore, 15-HETE itself can modulate the activity of other lipoxygenases. Studies have shown that 15-HETE can suppress the 5-lipoxygenase (5-LOX) pathway. researchgate.netnih.gov In ionophore-stimulated human polymorphonuclear leukocytes (PMNs), 15-HETE reduces the conversion of arachidonic acid into 5-LOX products like leukotriene B4 (LTB4) and 5-HETE. nih.gov This is not due to direct inhibition of the 5-LOX enzyme but rather a "switching-over" of substrate utilization, where 15-HETE itself is further metabolized by 5-LOX to form 5,15-diHETE. nih.gov Assays to demonstrate this involve using radiolabeled 15-HETE and tracking the formation of labeled 5,15-diHETE. nih.gov

Summary of Lipoxygenase Assays Involving 15-HETE:

| Assay Type | Purpose | Key Findings |

|---|---|---|

| 15-LOX Activity Assay | To quantify the production of 15-HETE from arachidonic acid. | Demonstrates the presence and activity of the 15-LOX pathway in various cell types, such as airway epithelial cells. nih.govtaylorandfrancis.com |

Cellular Uptake and Intracellular Metabolism Studies

Understanding the biological effects of 15-HETE requires studying its uptake by cells and its subsequent metabolic fate. Studies with human neutrophils (PMNs) have shown that these cells rapidly take up exogenous 15-HETE. pnas.org A significant portion of the incorporated 15-HETE is esterified into membrane phospholipids, particularly phosphatidylinositol. pnas.org This is a distinct pattern compared to arachidonic acid or 5-HETE, which are predominantly incorporated into triglycerides and phosphatidylcholine. pnas.org

Once stored in the cell membrane, the esterified 15-HETE can be mobilized upon cell stimulation by agonists like the chemotactic peptide FMLP or ionophore A23187. pnas.org The released 15-HETE is then available for further enzymatic conversion. pnas.org

The intracellular metabolism of 15-HETE leads to the formation of several other bioactive lipids. A key metabolic conversion is the oxidation of 15(S)-HETE to 15-oxo-eicosatetraenoic acid (15-oxo-ETE), a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov Kinetic studies in R15L cells (a macrophage-like cell line) revealed that this conversion is rapid, with a half-life of 15(S)-HETE being approximately 21 minutes. nih.gov Furthermore, deacylated 15-HETE can be converted by 5-lipoxygenase into (5S,15S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid (5,15-DHETE), lipoxin A4, and lipoxin B4. pnas.org

Studies on the cellular uptake and metabolism of 15-HETE often employ labeled compounds (e.g., [3H]15-HETE or [1-14C]15-HETE) to trace the molecule's path from the extracellular medium into specific cellular lipid pools and its transformation into various metabolites. nih.govpnas.org

Metabolic Fate of Intracellular 15-HETE:

| Initial Substrate | Key Enzyme(s) | Major Metabolite(s) | Cellular Context |

|---|---|---|---|

| 15(S)-HETE | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15-oxo-ETE | Macrophages, Rabbit Lung nih.govresearchgate.net |

Assays for Cell Signaling Pathway Modulation (e.g., MEK/ERK, PTEN/Akt)

15-HETE has been shown to modulate key intracellular signaling pathways that control cell growth, survival, and angiogenesis. Specific assays are used to investigate its impact on these pathways.

PTEN/Akt Pathway: A significant body of research demonstrates that 15-HETE activates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. nih.govaacrjournals.org The PTEN (phosphatase and tensin homolog) tumor suppressor protein is a major negative regulator of this pathway, acting by dephosphorylating PIP3 and thus opposing PI3K activity. nih.govresearchgate.net The activation of the PI3K/Akt pathway by 15-HETE has been demonstrated in several cell types, including human dermal microvascular endothelial cells (HDMVEC). nih.gov

Assays to study this modulation include:

Western Blotting: This is used to detect the phosphorylation status of key proteins in the pathway. For example, treatment of HDMVECs with 15(S)-HETE stimulates the phosphorylation of Akt at Serine 473 (Ser473) and its downstream target, S6 kinase 1 (S6K1). nih.govaacrjournals.org

Inhibitor Studies: Pharmacological inhibitors are used to confirm the pathway's involvement. The effects of 15-HETE on cell functions like tube formation and migration are blocked by specific PI3K inhibitors such as wortmannin (B1684655) and LY294002. nih.govaacrjournals.org

Genetic Approaches: The use of adenoviral vectors to express dominant-negative mutants of Akt has been shown to suppress 15(S)-HETE-induced angiogenesis, confirming the essential role of Akt in this process. nih.govaacrjournals.org

These studies collectively show that 15(S)-HETE promotes angiogenesis via the activation of PI3K-Akt-mTOR-S6K1 signaling. nih.gov

MEK/ERK Pathway: While the link between 15-HETE and the MEK/ERK (also known as the MAPK pathway) is also an area of investigation, detailed studies focusing specifically on 15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid are part of a broader context of eicosanoid signaling. The MAPK pathway is a critical regulator of cell proliferation. nih.gov Assays for this pathway are similar to those for Akt, involving phospho-specific antibodies for ERK1/2 to detect activation via Western blot.

Assays for Gene and Protein Expression Analysis

15-HETE can regulate cellular functions by altering the expression of specific genes and proteins. Various assays are employed to quantify these changes.

Western Blot Analysis: This technique is widely used to measure changes in protein levels. For instance, in pulmonary artery smooth muscle cells (PASMCs), 15-HETE has been shown to up-regulate the expression of the anti-apoptotic protein Bcl-2 and procaspase-3, as well as inducible nitric oxide synthase (iNOS). nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method is used to analyze gene expression at the mRNA level. Studies have demonstrated that 15-HETE up-regulates the mRNA expression of iNOS in PASMCs. nih.gov In human retinal microvascular endothelial cells (HRMVECs), 15(S)-HETE induces the expression of interleukin-8 (IL-8) mRNA in a time-dependent manner. ashpublications.org

Enzyme-Linked Immunosorbent Assay (ELISA): This antibody-based assay is used to quantify the amount of a specific protein secreted from cells or present in lysates. The induction of IL-8 expression by 15(S)-HETE in HRMVECs was confirmed by measuring the release of IL-8 protein into the culture medium using ELISA. ashpublications.org

Quantitative RT-qPCR: This technique provides a more precise quantification of gene expression. It has been used to measure the expression of ALOX15 (the gene for 15-lipoxygenase-1) in human heart biopsies, showing increased expression in ischemic tissue, which correlates with higher levels of 15-HETE. nih.govnih.gov

Examples of 15-HETE-Regulated Gene and Protein Expression:

| Target Gene/Protein | Effect of 15-HETE | Cell Type | Assay Used |

|---|---|---|---|

| iNOS (inducible Nitric Oxide Synthase) | Up-regulation of mRNA and protein | Rat Pulmonary Artery Smooth Muscle Cells | RT-PCR, Western Blot nih.gov |

| Bcl-2 | Up-regulation of protein | Rat Pulmonary Artery Smooth Muscle Cells | Western Blot nih.gov |

| Interleukin-8 (IL-8) | Up-regulation of mRNA and protein | Human Retinal Microvascular Endothelial Cells | RT-PCR, ELISA ashpublications.org |

Isotopic Labeling and Tracer Techniques in Metabolic Studies

Isotopic labeling is a powerful methodology for tracing the metabolic fate of molecules within a biological system. nih.gov By replacing common atoms (like 12C or 1H) with their heavier, stable isotopes (like 13C, 14C, or 2H), researchers can follow the conversion of a precursor substrate into its various metabolic products. nih.gov

In the context of 15-HETE research, isotopic labeling has been instrumental in elucidating its metabolic pathways. A key example is the use of 14C-labeled 15-HETE (15-[1-14C]HETE) to study its interaction with the 5-lipoxygenase pathway in human polymorphonuclear leukocytes (PMNs). nih.gov In these experiments, researchers incubated PMNs with 15-[1-14C]HETE and unlabeled arachidonic acid. nih.gov By tracking the radiolabel, they discovered that 15-HETE was converted into (5S,15S)-dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid (5,15-diHETE). nih.gov This finding was crucial as it demonstrated that 15-HETE acts as a substrate for 5-lipoxygenase, thereby competing with arachidonic acid and suppressing the formation of leukotrienes. nih.gov

Similarly, [3H]15-HETE has been used to study cellular uptake and incorporation into phospholipids. These tracer studies showed that neutrophils selectively esterify 15-HETE into phosphatidylinositol. pnas.org Upon stimulation, the labeled 15-HETE is released and transformed into other labeled products like 5,15-DHETE and lipoxins, allowing researchers to map these metabolic transformations. pnas.org

The general workflow for these tracer studies involves:

Synthesis/Acquisition of Labeled Compound: Preparing or obtaining 15-HETE labeled with an isotope (e.g., 14C, 3H).

Incubation: Introducing the labeled 15-HETE to cells or tissues.

Extraction and Separation: Extracting the lipids and separating the metabolites using chromatography (e.g., HPLC).

Detection: Identifying and quantifying the labeled metabolites using techniques like liquid scintillation counting (for radioisotopes) or mass spectrometry (for stable isotopes). researchgate.netnih.gov

These techniques provide definitive evidence of metabolic pathways, moving beyond static measurements of metabolite levels to provide a dynamic view of cellular biochemistry. nih.gov

Future Directions and Emerging Research Avenues for 15s Hydroxy 8z,11z,13e Eicosatrienoic Acid

Elucidation of Novel Metabolic Pathways and Metabolite Bioactivities

A primary frontier in 15S-HETrE research is the comprehensive mapping of its metabolic fate and the characterization of its downstream metabolites. While this compound is a known product of DGLA, its subsequent conversion into other bioactive molecules is not fully understood. researchgate.netlipidmaps.org Future investigations are expected to focus on several potential metabolic routes.

Drawing parallels from other eicosanoids, this compound is likely subject to degradation and modification through established lipid metabolism pathways, such as β-oxidation and ω-oxidation, which serve to break down and clear eicosanoids. creative-proteomics.commetwarebio.com Research on the closely related arachidonic acid metabolite, 15-hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE), in MOLT-4 T-lymphocyte cell lines demonstrated that it undergoes β-oxidation, leading to a variety of shorter-chain metabolites. nih.gov That study also suggested the possibility of chain elongation of metabolic intermediates. nih.gov Applying similar analytical strategies to this compound will be crucial to identify its full spectrum of derivatives.

Another promising avenue is the investigation of its conversion to a keto-metabolite. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is known to oxidize the 15-hydroxyl group of compounds like 15(S)-HETE to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE). nih.gov It is highly probable that this compound is also a substrate for 15-PGDH, which would yield "15-oxo-HETrE." The bioactivity of these potential metabolites is a critical unknown. For instance, 15-oxo-ETE has been shown to possess potent anti-proliferative properties. nih.gov Determining whether a 15-oxo-HETrE metabolite exists and if it shares or exceeds the bioactivity of its parent compound is a key research objective.

| Potential Metabolite | Predicted Metabolic Pathway | Potential Bioactivity for Future Investigation | Reference Model |

|---|---|---|---|

| 15-oxo-HETrE | Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Anti-proliferative, PPARγ activation | 15-oxo-ETE nih.gov |

| Shorter-chain hydroxy fatty acids | Peroxisomal or Mitochondrial β-oxidation | Reduced or altered biological activity, clearance products | 15-HETE metabolism in T-lymphocytes nih.gov |

| Dicarboxylic acids | ω-oxidation | Excretory metabolites with increased water solubility | General Eicosanoid Metabolism metwarebio.com |

Identification of Additional Receptors and Downstream Signaling Mechanisms

The mechanisms through which this compound exerts its effects are complex and not fully elucidated. Current research indicates it can suppress the expression of cyclooxygenase-2 (COX-2) and upregulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in modulating cell growth. hmdb.ca Furthermore, it has been shown to reverse epidermal hyperproliferation by modulating the nuclear transcription factor activator protein-1 (AP-1) and promoting apoptosis-related proteins like caspase-3. nih.gov

A major future goal is to determine whether these effects are mediated by direct interaction with a specific cell surface or nuclear receptor. While PPARγ expression is upregulated, it is not yet confirmed if this compound is a direct ligand for this receptor. Many eicosanoids signal through G protein-coupled receptors (GPCRs), and a key area of future research will be to screen for novel GPCRs that may bind this compound. rndsystems.com